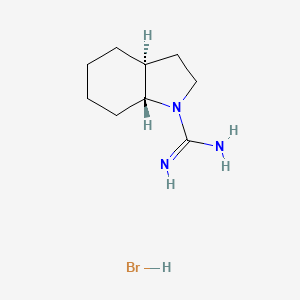

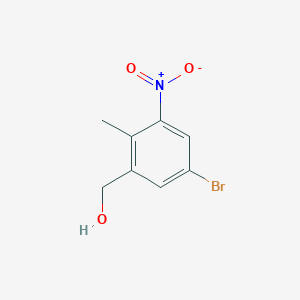

(5-Bromo-2-methyl-3-nitrophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

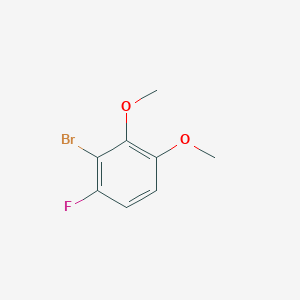

(5-Brom-2-methyl-3-nitrophenyl)methanol ist eine organische Verbindung mit der Summenformel C8H8BrNO3. Sie zeichnet sich durch das Vorhandensein eines Bromatoms, einer Methylgruppe und einer Nitrogruppe aus, die an einen Benzolring gebunden sind, sowie durch eine Methanolgruppe.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5-Brom-2-methyl-3-nitrophenyl)methanol beinhaltet typischerweise die Bromierung von 2-Methyl-3-nitrophenylmethanol. Die Reaktionsbedingungen umfassen häufig die Verwendung von Brom oder N-Bromsuccinimid (NBS) als Bromierungsmittel. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter kontrollierten Temperaturbedingungen durchgeführt, um eine selektive Bromierung an der gewünschten Position am Benzolring zu gewährleisten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für (5-Brom-2-methyl-3-nitrophenyl)methanol können großtechnische Bromierungsprozesse mit automatisierten Reaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren kann die Effizienz des Bromierungsprozesses verbessern, was eine bessere Kontrolle der Reaktionsparameter ermöglicht und das Risiko von Nebenreaktionen verringert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-3-nitrophenyl)methanol typically involves the bromination of 2-methyl-3-nitrophenylmethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the bromination process, allowing for better control over reaction parameters and reducing the risk of side reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5-Brom-2-methyl-3-nitrophenyl)methanol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.

Substitution: Das Bromatom kann durch andere Nucleophile, wie z. B. Hydroxidionen, substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren oder basischen Bedingungen.

Reduktion: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Brom-2-methyl-3-nitrobenzaldehyd oder 5-Brom-2-methyl-3-nitrobenzoesäure.

Reduktion: Bildung von 5-Brom-2-methyl-3-aminophenylmethanol.

Substitution: Bildung von 5-Hydroxy-2-methyl-3-nitrophenylmethanol.

Wissenschaftliche Forschungsanwendungen

(5-Brom-2-methyl-3-nitrophenyl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet

Wirkmechanismus

Der Wirkmechanismus von (5-Brom-2-methyl-3-nitrophenyl)methanol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. So kann die Nitrogruppe der Verbindung beispielsweise reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und zu verschiedenen biologischen Wirkungen führen. Das Bromatom und die Methanolgruppe können ebenfalls zur Reaktivität der Verbindung und ihrer Bindungsaffinität zu Zielmolekülen beitragen .

Wirkmechanismus

The mechanism of action of (5-Bromo-2-methyl-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methanol group may also contribute to the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5-Brom-2-nitrophenyl)methanol: Ähnliche Struktur, jedoch ohne Methylgruppe.

(2-Methyl-3-nitrophenyl)methanol: Ähnliche Struktur, jedoch ohne Bromatom.

(5-Chlor-2-methyl-3-nitrophenyl)methanol: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Brom.

Einzigartigkeit

(5-Brom-2-methyl-3-nitrophenyl)methanol ist aufgrund der Kombination seiner Brom-, Methyl- und Nitrogruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Bromatoms erhöht seine Reaktivität bei Substitutionsreaktionen, während die Nitrogruppe das Potenzial zur Reduktion zu biologisch aktiven Aminen bietet .

Eigenschaften

Molekularformel |

C8H8BrNO3 |

|---|---|

Molekulargewicht |

246.06 g/mol |

IUPAC-Name |

(5-bromo-2-methyl-3-nitrophenyl)methanol |

InChI |

InChI=1S/C8H8BrNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-3,11H,4H2,1H3 |

InChI-Schlüssel |

KCNJRNHMWBZCRB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)